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Adepantin-1

Cat. No.: B1578653
Attention: For research use only. Not for human or veterinary use.
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Description

Adepantin-1 (Automatically Designed Peptide Antibiotic 1) is a synthetic antimicrobial peptide (AMP) computationally designed for high selectivity against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa , with minimal hemolytic activity . Its primary structure (GIGKHVGKALKGLKGLLKGLGES) is rich in glycine residues, which constitute nearly a third of its sequence, providing structural flexibility and contributing to its unique mechanism of action . This 23-amino acid peptide is characterized by its amphipathic α-helical structure, which allows it to interact with and disrupt bacterial membranes . Molecular dynamics simulations have shown that this compound exhibits a strong tendency to self-associate and form aggregates in solution. Upon encountering anionic bacterial membranes, these aggregates facilitate a multi-step mechanism of action: initial electrostatic binding, followed by peptide adaptation and insertion into the lipid bilayer, ultimately leading to membrane permeabilization . Its designed properties make it a valuable tool for researchers studying the mechanisms of membrane-active peptides, computational peptide design, and the development of novel anti-infective agents to combat antibiotic resistance . This product is supplied as a lyophilized powder with a purity of ≥97% and is intended for Research Use Only. Not for human use.

Properties

bioactivity

Antibacterial

sequence

GIGKHVGKALKGLKGLLKGLGES

Origin of Product

United States

Computational and Rational Design Strategies for Adepantin 1

Theoretical Framework for Peptide Design: Concepts and Algorithms

The foundation for Adepantin-1's design lies in a sophisticated theoretical framework that leverages algorithms and databases to predict the efficacy of peptide sequences.

This compound was generated using the AMP-Designer algorithm. mdpi.comresearchgate.net This algorithm is a key tool in the computational design of AMPs, integrating various parameters to suggest novel peptide sequences with a high probability of potent and selective antimicrobial activity. nih.govscispace.com The algorithm is built upon a set of 10 rules derived from statistical and experimental data. nih.govmdpi.com

A novel concept central to the design of this compound is the use of sequence moments and the D-descriptor. nih.govscispace.com Sequence moments provide a way to analyze the lengthwise asymmetry of a peptide's physicochemical properties. scispace.com The D-descriptor, defined as the cosine of the angle between two sequence moments calculated using different hydrophobicity scales, is particularly effective at identifying highly selective peptide antibiotics. nih.govscispace.comacs.org This descriptor was instrumental in predicting the therapeutic index (TI) changes resulting from point mutations in known AMPs and in guiding the de novo design of peptides like this compound. scispace.comnih.gov

The development of this compound was heavily reliant on the use of structure-activity relationship (SAR) databases, most notably the AMPad database. scispace.commdpi.com This database contains information on frog-derived, helical antimicrobial peptides, with their selectivity quantified by a therapeutic index (TI). nih.govscispace.com By mining this data, researchers were able to extract statistical rules, an amino acid selectivity index, and a motif regularity index, all of which were incorporated into the AMP-Designer algorithm. scispace.commdpi.comresearchgate.net The use of such databases is crucial for understanding the complex interplay between a peptide's structure and its biological function. frontiersin.orgoup.com

Integration of Sequence Moments and D-Descriptor in Design

Design Principles Incorporating Specific Amino Acid Residues

The specific amino acid composition of this compound is a direct result of the design principles embedded within the AMP-Designer algorithm.

A defining characteristic of this compound is its high glycine (B1666218) content, with seven glycine residues out of a total of 23. scispace.commdpi.comacs.org This is unusual, as this compound is less than 50% identical to any other known helical AMP. smolecule.comscispace.com The high glycine content is believed to serve a dual purpose: it provides flexibility, which may allow the unstructured monomers to more easily traverse the cell wall components of bacteria, and it increases the likelihood of transient monomer aggregation and pore formation at the cytoplasmic membrane. mdpi.comacs.org Glycine is known to be an important residue in natural AMPs, contributing to the flexibility and selectivity of the peptide chain. mdpi.com

This compound was designed to adopt an amphipathic α-helical structure upon interaction with bacterial membranes. smolecule.commdpi.comresearchgate.net This conformation is a hallmark of many AMPs and is crucial for their mechanism of action. researchgate.netnih.govsemanticscholar.org The amphipathic nature, with distinct hydrophobic and hydrophilic faces, facilitates the peptide's interaction with and insertion into the lipid bilayer of bacterial membranes, ultimately leading to membrane disruption and cell death. smolecule.comresearchgate.netnih.gov The design process ensured that this compound would have this structural propensity, which has been confirmed by simulation studies. mdpi.comresearchgate.netnih.gov

Research Findings on this compound

FeatureDescriptionReference
Sequence GIGKHVGKALKGLKGLLKGLGES-NH2 mdpi.comresearchgate.netcabidigitallibrary.org
Length 23 amino acid residues scispace.commdpi.comresearchgate.net
Key Residues Rich in Glycine (7 residues) scispace.commdpi.comacs.org
Structure Amphipathic α-helical conformation smolecule.commdpi.comresearchgate.net
Design Method AMP-Designer Algorithm scispace.commdpi.comresearchgate.net
Selectivity High for Gram-negative bacteria (e.g., E. coli) smolecule.comscispace.commdpi.com
Therapeutic Index (TI) > 200 nih.govscispace.com

Influence of Amino Acid Selectivity and Motif Regularity Indices

A cornerstone of the this compound design was the implementation of data-mining procedures that exploit amino acid motifs and frequencies found in the most effective peptide antibiotics. acs.orgscispace.com This led to the development of the Amino Acid Selectivity Index (AASI) and the Motif Regularity Index.

The Amino Acid Selectivity Index (AASI) quantifies the preference for certain amino acids in highly selective AMPs. acs.org It is calculated based on the frequency of each amino acid type within a dataset of the most effective frog-derived antibiotics, weighted by their therapeutic index. acs.orgscispace.com This index, therefore, reflects an amino acid's contribution to selectivity rather than just its antimicrobial potency. acs.orgscispace.com For instance, amino acids like Glycine (Gly), Glutamic acid (Glu), Aspartic acid (Asp), Glutamine (Gln), and Histidine (His) show a high AASI, and their inclusion is a flexible option in the AMP-Designer algorithm. acs.orgscispace.com this compound is notably rich in glycine, containing seven residues, which are thought to provide flexibility for passing through cell wall components and to increase the likelihood of aggregation and pore formation in the target membrane. nih.govcabidigitallibrary.org The presence of a negatively charged glutamic acid residue may also contribute to peptide structuring and inhibit hemolysis. nih.gov

The Motif Regularity Index is derived from an analysis of amino acid pairs and their spatial relationships within an α-helical structure. acs.orgscispace.com It considers the frequency of amino acid pairs (e.g., XY) and the statistical significance of finding amino acid Y as a successor to amino acid X in highly selective peptides. scispace.com A key rule involves the requirement that an amino acid at position i+4 (which is spatially close in an α-helix) should be one of the five most common successors for the amino acid at position i. acs.orgscispace.com This data-mining process, which identifies favorable motifs, was quantified and incorporated into the AMP-Designer algorithm that ultimately generated the this compound sequence. mdpi.com

Table 1: Amino Acid Selectivity Index (AASI) based on Frog-Derived Antimicrobial Peptides

Amino Acid3-Letter Code1-Letter CodeAASI Value
GlycineGlyG1.83
Glutamic AcidGluE1.70
Aspartic AcidAspD1.61
GlutamineGlnQ1.54
HistidineHisH1.48
ProlineProP1.30
ArginineArgR1.15
ThreonineThrT1.05
SerineSerS1.02
AsparagineAsnN0.99
AlanineAlaA0.96
TyrosineTyrY0.91
ValineValV0.85
MethionineMetM0.81
Lysine (B10760008)LysK0.79
IsoleucineIleI0.75
TryptophanTrpW0.73
LeucineLeuL0.69
PhenylalaninePheF0.65
CysteineCysC0.50
This table is generated based on research findings that established an amino acid selectivity index from therapeutic indices and amino acid occurrences in peptides. cabidigitallibrary.org

Optimization for Selective Antimicrobial Efficacy

The primary goal in designing this compound was to maximize its selectivity, defined as the ratio of its toxicity to host cells versus its antibacterial activity (Therapeutic Index, TI). nih.gov The computational design was remarkably successful, yielding a peptide with a potent effect against Gram-negative bacteria like Escherichia coli while having an exceptionally low hemolytic activity against human red blood cells. nih.govmdpi.com Initial biological characterization showed that this compound has a high selectivity index (TI > 200), significantly greater than the best natural AMPs in the reference database. acs.orgresearchgate.net

This compound's initial spectrum of activity was potent but narrow, showing high efficacy against Gram-negative bacteria but significantly less activity against Gram-positive strains. mdpi.comnih.govresearchgate.net

Against E. coli (Gram-negative): Minimal Inhibitory Concentration (MIC) of 2–4 μM. researchgate.netmdpi.commdpi.com

Against Pseudomonas aeruginosa (Gram-negative): Moderate activity with an MIC of 16 μM. nih.govmdpi.commdpi.com

Against Staphylococcus aureus (Gram-positive): Low activity with an MIC > 128 μM. nih.govmdpi.commdpi.com

To broaden this antimicrobial spectrum, a rationally designed analog, Adepantin-1a (A1A) , was created. nih.govsemanticscholar.org The design goal was to enhance activity against both Gram-positive and Gram-negative bacteria while maintaining low toxicity. mdpi.comresearchgate.net This was achieved through three specific amino acid substitutions in the original this compound sequence (GIGKHVGKALKGLKGLLKGLGES-NH₂):

Glycine to Lysine at position 3 (G3K)

Histidine to Alanine at position 5 (H5A)

Glycine to Alanine at position 19 (G19A)

These substitutions were chosen using the Mutator tool to increase the predicted selectivity and the hydrophobic moment. researchgate.netsemanticscholar.orgmdpi.com Replacing glycine with alanine, for example, is a known strategy to potentially increase AMP antimicrobial activity. semanticscholar.orgmdpi.com The resulting analog, Adepantin-1a (GIK KA VGKALKGLKGLLKA LGES-NH₂), demonstrated improved, broad-spectrum antibacterial activity. mdpi.comresearchgate.net It showed excellent efficacy against S. aureus (MIC of 1 μM) and maintained strong activity against E. coli (MIC of 1-2 μM), successfully achieving the goal of the optimization strategy. researchgate.netmdpi.comnih.gov

Table 2: Comparative Antimicrobial Efficacy (MIC) of this compound and Adepantin-1a

CompoundE. coli (Gram-negative)P. aeruginosa (Gram-negative)S. aureus (Gram-positive)
This compound 2-4 μM mdpi.commdpi.com16 μM nih.govmdpi.com>128 μM nih.govmdpi.com
Adepantin-1a 1-2 μM mdpi.comnih.gov64 μM mdpi.comnih.gov1 μM mdpi.comnih.gov
MIC (Minimal Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Synthetic Methodologies for Adepantin 1 and Analogues

Principles of Solid-Phase Peptide Synthesis (SPPS) for Adepantin-1

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing synthetic peptides such as this compound and its analogues. google.comuwc.ac.za The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin. google.com This approach revolutionised peptide synthesis by simplifying the purification process; excess reagents and by-products are removed by simple filtration and washing of the resin-bound peptide.

The synthesis of this compound, a 23-residue peptide, follows a cyclical process based on two main strategies: Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry, with Fmoc being more common in modern synthesis. The process for this compound can be outlined as follows:

Resin Selection and First Amino Acid Attachment: The synthesis begins with a solid support resin. For this compound, which has a C-terminal amide (GIGKHVGKALKGLKGLLKGLGES-NH₂), a specific resin like Rink Amide is used. mdpi.com The C-terminal amino acid, in this case, serine (Ser), is attached to the resin via its carboxyl group, with its amino group protected by an Fmoc group.

Deprotection: The Fmoc protecting group is removed from the amino acid on the resin, typically using a weak base like piperidine, to expose a free amino group for the next coupling step.

Coupling: The next amino acid in the sequence (in this case, glutamic acid - Glu), with its own Fmoc-protected amino group and activated carboxyl group, is added. A coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), facilitates the formation of a peptide bond between the free amino group on the resin-bound peptide and the carboxyl group of the incoming amino acid. acs.org

Washing: After the coupling reaction, the resin is thoroughly washed to remove any unreacted amino acids, by-products, and coupling reagents.

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each amino acid in the this compound sequence until the full 23-residue chain is assembled. nih.govacs.org

Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin support. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA). This final step also removes the protecting groups from the side chains of the amino acids (e.g., on Lysine (B10760008), Histidine, and Glutamic acid).

This automated and cyclical process allows for the efficient and reliable production of peptides like this compound. portlandpress.comfrontiersin.org The design of analogues, such as Adepantin-1a, involves the same SPPS principles but with specific, programmed substitutions in the amino acid sequence. For instance, the creation of Adepantin-1a involves substituting Glycine (B1666218) at position 3 with Lysine, Histidine at position 5 with Alanine, and Glycine at position 19 with Alanine. researchgate.netresearchgate.net

Peptide Sequence Modifications
This compound GIGKHVGKALKGLKGLLKGLGESC-terminal amidation
Adepantin-1a GIKKAVGKALKGLKGLLKALGESC-terminal amidation

Advanced Purification and Characterization Techniques for Designed Peptides

Following synthesis and cleavage from the resin, the crude peptide product contains the desired peptide along with various impurities, such as deletion sequences (peptides missing one or more amino acids) or incompletely deprotected peptides. Therefore, rigorous purification and characterization are essential to isolate the target peptide and verify its identity and structure.

Purification:

The primary method for purifying synthetic peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity.

Principle: The crude peptide mixture is dissolved in a polar solvent (the mobile phase) and passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (like acetonitrile) is applied, causing more hydrophobic molecules to elute later than less hydrophobic ones.

Application: For this compound, RP-HPLC effectively separates the full-length, correctly folded peptide from shorter or modified impurities. Fractions are collected and analyzed, and those containing the pure peptide are pooled together. This method is capable of achieving very high purity levels, often exceeding 95-98%, which is critical for subsequent biological and structural studies. uwc.ac.za

Characterization:

Once purified, the peptide must be thoroughly characterized to confirm that the correct molecule has been synthesized. A combination of techniques is employed for this purpose.

Technique Purpose Information Obtained for this compound
Mass Spectrometry (MS) To confirm the molecular weight of the peptide.Provides the exact mass of the synthesized this compound, confirming its elemental composition and sequence integrity. Techniques like MALDI-TOF or ESI-MS are commonly used.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the three-dimensional structure of the peptide in solution.Elucidates the secondary structure, such as the amphipathic α-helix characteristic of this compound, and provides insights into its folding and the spatial arrangement of its amino acid residues. mdpi.com
Amino Acid Analysis (AAA) To determine the amino acid composition of the peptide.Confirms the relative ratios of the constituent amino acids in this compound, verifying that the correct amino acids were incorporated during synthesis.
Circular Dichroism (CD) Spectroscopy To analyze the secondary structure content of the peptide.Used to confirm the presence and stability of the α-helical structure, which is critical to the function of this compound, especially in membrane-mimicking environments. portlandpress.com
Molecular Modelling To computationally visualize and analyze peptide structure and interactions.Provides detailed insights into peptide-membrane interactions, such as the formation of globular clusters and the orientation of hydrophobic and hydrophilic residues upon membrane contact. mdpi.comresearchgate.net

These advanced techniques provide a comprehensive profile of the synthesized peptide, ensuring that the material used in further studies is the correct, pure, and properly folded this compound or its designed analogue.

Molecular Mechanism of Action of Adepantin 1 at Cellular and Sub Cellular Levels

Adepantin-1 Interaction Dynamics with Bacterial Membranes

The interaction of this compound with bacterial membranes is a dynamic process that can be broken down into three key stages: initial electrostatic binding, conformational changes with hydrophobic insertion, and the formation of membrane-disrupting pores. mdpi.comnih.govnih.gov

Initial Electrostatic Binding to Anionic Membrane Surfaces

The initial contact between this compound and the bacterial membrane is primarily driven by electrostatic interactions. mdpi.comnih.govnih.gov The peptide possesses positively charged residues which are attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (POPG) lipids. mdpi.comresearchgate.netresearchgate.netresearchgate.net This electrostatic attraction facilitates the accumulation of this compound peptides on the membrane surface. nih.gov Molecular dynamics simulations have shown that upon initial contact, the charged side of the this compound peptide orients itself towards the polar surface of the membrane. mdpi.comnih.gov This initial binding is a crucial first step that concentrates the peptide at its site of action.

Conformational Adaptations and Hydrophobic Insertion into Lipid Bilayers

Following the initial electrostatic binding, this compound undergoes significant conformational changes. mdpi.comresearchgate.netresearchgate.net While it exists in a largely random coil structure in an aqueous environment, it adopts a more helical conformation upon interacting with the membrane. mdpi.com This transition is crucial for the subsequent steps of its mechanism. The amphipathic nature of the this compound α-helix, with distinct polar and nonpolar faces, is central to its function. mdpi.comnih.govdntb.gov.ua

After the initial binding, the peptide reorients itself, positioning its hydrophobic residues to interact with the hydrophobic core of the lipid bilayer. mdpi.comnih.govmdpi.com This process involves the insertion of the nonpolar amino acids into the membrane's interior. mdpi.comresearchgate.net This hydrophobic insertion is a key step in destabilizing the membrane structure.

Formation of Membrane Pores and Subsequent Cellular Disruption

The insertion of this compound peptides into the bacterial membrane leads to the formation of pores or channels. mdpi.comnih.govacs.orgsmolecule.com This disruption of the membrane's integrity is the ultimate cause of cell death. The formation of these pores allows for the leakage of intracellular contents and the dissipation of essential ion gradients across the membrane. While the precise architecture of these pores is still under investigation, their formation is a direct consequence of the peptide's interaction with and disruption of the lipid bilayer. mdpi.com

Role of Peptide Aggregation and Self-Association in this compound Mechanism

The self-association and aggregation of this compound peptides play a significant role in its antimicrobial activity, influencing both its behavior in solution and its interaction with the bacterial membrane. mdpi.comnih.govdntb.gov.uadntb.gov.ua

Dynamics of this compound Clustering in Aqueous and Membrane Environments

This compound's amphipathic α-helical structure promotes its rapid self-association in both aqueous environments and upon binding to bacterial membranes. mdpi.comnih.govdntb.gov.ua In aqueous solutions, the peptides tend to form clusters with a hydrophobic core and a polar surface. mdpi.com This aggregation is a favorable process that helps to shield the hydrophobic residues from the polar solvent.

When these aggregates encounter a bacterial membrane, they make initial contact via their positively charged residues. mdpi.comnih.govdntb.gov.uadntb.gov.ua The interaction with the membrane can then lead to a change in the stability of these aggregates. mdpi.comnih.govdntb.gov.ua The peptides may then diffuse within the polar region of the membrane, existing as monomers or forming smaller associations like antiparallel dimers. mdpi.comnih.govdntb.gov.ua The formation of dimers is facilitated by the peptide's structure, including the presence of a negatively charged glutamic acid at the C-terminus which can interact with the N-terminus of another peptide. mdpi.com

Impact of Aggregate Formation on Membrane Penetration and Efficacy

Upon interaction with the membrane, these larger aggregates can dissolve, allowing individual peptides or smaller oligomers to insert their hydrophobic faces into the membrane core. nih.govresearchgate.net This process is thought to increase the local concentration of the peptide at the membrane surface, thereby enhancing its disruptive effects. Studies have shown that dimeric forms of this compound can lead to faster membrane lysis, suggesting that peptide association is beneficial for its potency.

However, the extent of aggregation appears to be a critical factor. Research on an analog, Adepantin-1a, suggests that optimal, rather than the strongest, aggregation favors activity. nih.govresearchgate.netdntb.gov.uaresearchgate.netnih.gov Adepantin-1a, which is more potent, forms smaller aggregates than this compound. nih.govresearchgate.netdntb.gov.uaresearchgate.netnih.gov This indicates a complex relationship where self-association is crucial, but excessive aggregation might hinder the peptide's ability to effectively penetrate and disrupt the bacterial membrane.

Mechanistic Basis for Selective Membrane Targeting by this compound

The selective antimicrobial action of this compound is fundamentally rooted in its molecular structure and the physicochemical differences between bacterial and eukaryotic cell membranes. mdpi.comnih.gov this compound is a 23-residue, glycine-rich peptide designed to form an amphipathic α-helical structure. mdpi.comacs.org This spatial arrangement, with distinct hydrophobic and positively charged faces, is crucial for its membrane-disrupting activity. mdpi.com The peptide's selectivity arises from its preferential interaction with the membranes of target bacteria, primarily Gram-negative species, over the membranes of host eukaryotic cells. This preference is driven by differences in lipid composition and surface charge. mdpi.comacs.org

Simulation studies reveal that the initial contact between this compound and a bacterial membrane is governed by electrostatic interactions. mdpi.comresearchgate.net The peptide's positively charged residues are attracted to the negatively charged components abundant in bacterial membranes, such as phosphatidylglycerol (PG) lipids. mdpi.comnih.gov Following this initial binding, the peptide undergoes a conformational adaptation, inserting its hydrophobic face into the nonpolar core of the lipid bilayer. mdpi.comresearchgate.net This process is significantly less favorable with eukaryotic membranes, which are typically composed of zwitterionic (electrically neutral) phospholipids (B1166683) like phosphatidylcholine (PC) and contain cholesterol, contributing to a different biophysical environment. mdpi.comresearchgate.net The presence of a negatively charged glutamic acid residue in this compound's sequence is also suggested to play a role in inhibiting hemolysis, further enhancing its selectivity. mdpi.com

Differentiated Interaction with Gram-Negative Bacterial Membranes

This compound demonstrates potent and selective activity against Gram-negative bacteria. acs.orgscispace.com Its mechanism of action against these organisms is a multi-step process that involves overcoming two distinct membrane barriers: the outer membrane (OM) and the inner (cytoplasmic) membrane.

Molecular dynamics simulations propose a putative mechanism that begins with the peptide's initial contact and accumulation on the bacterial membrane surface. mdpi.com This is followed by the peptide's adaptation to the membrane's polar and hydrophobic environments, and finally, peptide translocation and/or the formation of pores. mdpi.com The initial binding to the Gram-negative membrane is an electrostatic event, where the peptide's cationic residues interact with the anionic lipopolysaccharide (LPS) of the outer membrane and the phospholipids of the inner membrane. mdpi.comresearchgate.net

A key feature of this compound's mechanism is its tendency to self-associate. mdpi.comnih.gov The amphipathic nature of the peptide promotes rapid aggregation in aqueous solution or upon binding to the bacterial membrane. mdpi.com These aggregates or clusters are thought to play a crucial role in facilitating the peptide's insertion into a favorable conformation. mdpi.comnih.gov Upon interaction with the membrane, these clusters may dissolve, positioning individual peptides with their hydrophobic sides oriented toward the membrane core, which facilitates insertion. nih.gov Furthermore, dimerization of this compound appears to favor passage through the outer membrane and subsequent permeabilization of the cytoplasmic membrane, potentially explaining its high potency. mdpi.com Once inserted, the peptides disrupt the membrane's integrity, leading to cell death. smolecule.com

Comparative Analysis of this compound Interactions with Bacterial versus Eukaryotic Membrane Models

The high selectivity of this compound is underscored by its profoundly different interactions with bacterial versus eukaryotic membrane models in both simulation and experimental studies. mdpi.comacs.org Atomistic simulations show that while this compound rapidly and strongly binds to membrane models mimicking both Gram-negative (E. coli) and Gram-positive (S. aureus) cytoplasmic membranes, it remains in solution and does not bind when placed near a model eukaryotic membrane composed of neutral POPC lipids. mdpi.comresearchgate.net

The interaction with bacterial membrane models (anionic, e.g., POPE:POPG) proceeds via a defined three-step mechanism: initial electrostatic binding, adaptation to the bilayer, and subsequent hydrophobic insertion. nih.gov In contrast, the lack of significant negative charge and the different lipid composition of eukaryotic membranes prevent the critical initial electrostatic attraction, thus precluding subsequent insertion and membrane disruption. mdpi.comresearchgate.net

This differential interaction is quantified by its therapeutic index (TI), which is the ratio of its toxicity to host cells (hemolytic concentration, HC50) to its antibacterial potency (minimal inhibitory concentration, MIC). acs.org this compound exhibits a very high TI of over 200, indicating high selectivity. acs.orgscispace.com Experimental assays confirm its potent activity against the Gram-negative bacterium E. coli (MIC of 2–4 μM) while showing exceptionally low hemolytic activity against human red blood cells, where it fails to cause 50% lysis even at concentrations as high as 800 μM. acs.org

Table 1: Summary of this compound Interaction with Different Membrane Models from Simulation Studies

Membrane ModelRepresentative CompositionTypeObserved Interaction with this compoundOutcomeCitation
Gram-NegativePOPE:POPGAnionic (Bacterial)Fast binding and insertionMembrane disruption mdpi.comnih.gov
Gram-PositivePOPG:L-PGAnionic (Bacterial)Fast binding and insertionMembrane disruption mdpi.com
EukaryoticPOPCNeutral (Eukaryotic)No stable binding; remains in solutionNo membrane interaction mdpi.comresearchgate.net

Table 2: Comparative Antimicrobial and Hemolytic Activity of this compound

Organism/Cell TypeMembrane TypeAssayResult (Concentration)Citation
Escherichia coliGram-Negative BacterialMIC2–4 μM acs.org
Pseudomonas aeruginosaGram-Negative BacterialMIC16 μM mdpi.com
Staphylococcus aureusGram-Positive BacterialMIC>128 μM mdpi.com
Human Red Blood CellsEukaryoticHC₅₀>800 μM acs.org

Table of Compounds

Advanced Computational and Biophysical Simulation Studies of Adepantin 1

Molecular Dynamics Simulation Approaches for Adepantin-1 Behavior

To investigate the behavior of this compound in various membrane environments, researchers have employed both all-atom (AA) and coarse-grained (CG) molecular dynamics (MD) simulations. nih.govmdpi.com These simulations are typically performed using software packages like Gromacs. mdpi.com The simulations involve placing one or multiple this compound peptides in a water-immersed environment near different membrane models, including those representing eukaryotic, Gram-positive, and Gram-negative bacterial membranes. nih.govmdpi.com

Atomistic Simulation Protocols for Peptide-Membrane Systems

Atomistic simulations provide a high-resolution view of the interactions between this compound and lipid bilayers. researchgate.net These simulations model each atom of the peptide, lipids, and surrounding water molecules individually, allowing for a detailed analysis of molecular interactions. researchgate.net

A typical atomistic simulation protocol for studying this compound involves several key steps:

System Setup: The initial structure of this compound, often predicted to be α-helical, is placed near a pre-equilibrated lipid bilayer. mdpi.comresearchgate.net The system is then solvated with explicit water molecules, and counterions are added to neutralize the system's charge. researchgate.net

Membrane Models: Various membrane compositions are used to mimic different cell types. For example, a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) is often used to represent the negatively charged inner membrane of bacteria. mdpi.com

Simulation Parameters: The simulations are run for extended periods, often on the microsecond timescale, to observe the binding, insertion, and potential aggregation of the peptide within the membrane. researchgate.net

Coarse-Grained Simulation Methodologies for this compound Dynamics

While atomistic simulations offer great detail, they are computationally expensive and limited in the timescales they can explore. researchgate.net Coarse-grained simulations address this by grouping several atoms into single "beads," reducing the number of particles in the system and allowing for longer simulation times and larger system sizes. researchgate.net The MARTINI force field is a commonly used model for such coarse-grained simulations of biomolecular systems. researchgate.netmdpi.com

This approach has been crucial for studying processes like the aggregation of multiple this compound peptides and their collective behavior at the membrane surface, which occur over longer timescales. nih.govmdpi.com A backmapping procedure can then be used to convert the coarse-grained representation back to an all-atom model for more detailed analysis of specific interactions. researchgate.net

Analysis of Simulation Outcomes for Molecular Mechanism Elucidation

The data generated from molecular dynamics simulations provide a wealth of information for understanding the molecular mechanism of this compound's antimicrobial activity. nih.govnih.gov

Characterization of this compound Conformation and Orientation within Membranes

A key finding from simulations is the importance of this compound's amphipathic α-helical structure. nih.govmdpi.com This structure is central to its interaction with membranes. mdpi.com Simulations show that this compound peptides initially bind to the bacterial membrane surface through electrostatic interactions between their positively charged residues and the negatively charged lipid headgroups. mdpi.comresearchgate.net

Following this initial binding, the peptides undergo a reorientation, inserting their hydrophobic residues into the hydrophobic core of the membrane. mdpi.comresearchgate.netnih.gov This process is facilitated by the peptide's amphipathic nature, which allows it to favorably interact with both the polar headgroup region and the nonpolar tail region of the lipid bilayer. mdpi.com The secondary structure of the peptide, primarily α-helical, is largely maintained during this process, though some destabilization may occur upon membrane interaction. mdpi.comnih.gov

Quantitative Analysis of Inter-Peptide and Peptide-Lipid Interactions

Simulations have revealed that peptide aggregation is a significant factor in this compound's mechanism. nih.govmdpi.com In aqueous environments or upon binding to the membrane, this compound peptides can self-associate into aggregates. smolecule.commdpi.com These aggregates are thought to help position the peptides for favorable insertion into the membrane. nih.govmdpi.com

Once inserted, the stability of these aggregates may change, leading to the diffusion of individual peptides or dimers within the membrane. mdpi.comresearchgate.net The formation of antiparallel dimers has been observed, where the peptides align with their hydrophobic faces in contact. researchgate.net The interaction of a single this compound peptide with an anionic lipid bilayer has been described as a three-step mechanism: electrostatic binding, adaptation to the bilayer, and finally, hydrophobic insertion. researchgate.netnih.gov

Table 1: Key Interactions and Events in this compound's Mechanism from Simulation Studies
Interaction/EventDescriptionSimulation TypeKey Finding
Initial Membrane BindingElectrostatic attraction between positively charged peptide residues and negatively charged lipid headgroups.All-Atom & Coarse-GrainedInitiates the peptide-membrane interaction. mdpi.comresearchgate.net
Peptide ReorientationRotation of the peptide to insert its hydrophobic face into the membrane core.All-AtomCrucial for membrane penetration. mdpi.comnih.gov
Peptide AggregationSelf-association of this compound peptides in solution and on the membrane surface.Coarse-Grained & All-AtomFacilitates efficient membrane insertion. nih.govmdpi.com
Dimer FormationFormation of stable, often antiparallel, dimers within the membrane.All-Atom & Coarse-GrainedA common state for the peptide within the lipid bilayer. researchgate.net

In Silico Tools and Methodologies for Peptide Design and Optimization (e.g., Mutator Tool)

The design of this compound itself is a testament to the power of computational tools in peptide engineering. researchgate.net Algorithms like AMP-Designer were used to create this compound by applying statistical and physicochemical principles derived from databases of known antimicrobial peptides. researchgate.netacs.org

Structural Modifications and Their Impact on Adepantin 1 Activity Spectrum

Design and Development of Adepantin-1a and Other Analogues

Adepantin-1, a computationally designed antimicrobial peptide (AMP), initially demonstrated potent but narrow-spectrum activity primarily against Gram-negative bacteria. mdpi.commdpi.com To overcome this limitation and enhance its therapeutic potential, researchers developed analogues, most notably Adepantin-1a (Ad-1a). mdpi.com The design of these analogues involved targeted structural modifications, specifically amino acid substitutions, guided by computational algorithms and a deeper understanding of peptide-membrane interactions. mdpi.comresearchgate.net

The primary goal in designing the Adepantin-1a analogue was to broaden the antimicrobial activity of the parent peptide, this compound, which was highly effective against Gram-negative bacteria but showed poor activity against Gram-positive strains. researchgate.netnih.govnih.gov This was achieved through specific amino acid substitutions using computational tools like the Mutator tool and the AMP-Designer algorithm, which predict the impact of mutations on the therapeutic index. mdpi.comnih.govacs.org

The conversion of this compound to Adepantin-1a involved three key substitutions: Gly3 to Lys (G3K), His5 to Ala (H5A), and Gly19 to Ala (G19A). mdpi.comresearchgate.netnih.gov

Gly3 → Lys3 (G3K) & His5 → Ala5 (H5A): These changes at the N-terminal region, specifically replacing the GKHVG motif in this compound with KKAVG in Adepantin-1a, were critical. nih.gov The introduction of an additional lysine (B10760008) residue increased the peptide's net positive charge, which is known to enhance interaction with the negatively charged components of bacterial membranes through electrostatic forces. smolecule.comdntb.gov.ua

These rational substitutions were designed to alter the peptide's physicochemical properties, such as charge distribution and amphipathicity, to facilitate more effective interactions with a wider range of bacterial membranes. mdpi.comresearchgate.net

Table 1: Amino Acid Sequences of this compound and its Analogue Adepantin-1a Amino acid substitutions in Adepantin-1a relative to this compound are shown in bold.

PeptideSequence
This compound GIGK HV GKALKGLKGLLKGLG ES
Adepantin-1a GIKK AV GKALKGLKGLLKALA ES

The strategic amino acid substitutions implemented in Adepantin-1a successfully transformed its antimicrobial profile from narrow- to broad-spectrum. mdpi.comnih.govresearchgate.net While this compound was highly selective for Gram-negative bacteria, its analogue, Adepantin-1a, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net

This compound: Exhibited excellent activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 2–4 μM, but was largely ineffective against the Gram-positive bacterium Staphylococcus aureus (MIC > 128 μM). mdpi.commdpi.com Its activity against Pseudomonas aeruginosa was moderate (MIC = 16 μM). mdpi.com

Adepantin-1a: Showed improved or equivalent high activity against E. coli (MIC = 1-2 μM) and demonstrated excellent efficacy against S. aureus (MIC = 1 μM), confirming its expanded, potent activity against Gram-positive bacteria. researchgate.netnih.gov The specificity for Gram-negative bacteria was lost in favor of high, broad-spectrum antibacterial selectivity. nih.gov

This shift highlights the profound impact of a few targeted amino acid changes on the biological activity of antimicrobial peptides.

Table 2: Comparative Antimicrobial Activity (MIC in μM) of this compound and Adepantin-1a

PeptideE. coli (Gram-negative)P. aeruginosa (Gram-negative)S. aureus (Gram-positive)
This compound 2-4 mdpi.commdpi.com16 mdpi.com>128 mdpi.com
Adepantin-1a 1-2 researchgate.netnih.gov64 nih.gov1 researchgate.netnih.gov

Rationales for Amino Acid Substitutions and Sequence Alterations in Adepantin Series

Investigating the Role of Optimal Peptide Aggregation in Enhanced Efficacy of Analogues

A key factor differentiating the efficacy of this compound and its analogue Adepantin-1a is their tendency for self-association or aggregation in solution. mdpi.comdntb.gov.ua Both peptides, due to their designed amphipathic nature, have a strong propensity to form clusters. mdpi.comdntb.gov.ua However, molecular dynamics simulations have revealed that the extent and nature of this aggregation are crucial for their antimicrobial function. mdpi.comresearchgate.net

It has been demonstrated that the more potent, broad-spectrum Adepantin-1a forms smaller aggregates compared to the larger clusters formed by this compound. mdpi.comnih.govdntb.gov.ua This finding supports the concept that optimal, rather than maximal, aggregation is what favors high antimicrobial activity. mdpi.comnih.govdntb.gov.ua Excessive self-aggregation, as seen with this compound, may hinder the peptide's ability to effectively interact with and disrupt the bacterial membrane. nih.gov The smaller cluster size and slower dynamics of Adepantin-1a oligomers may allow for a greater range of adaptation when interacting with different types of bacterial membranes, contributing to its broader activity spectrum. mdpi.com The proposed role of these aggregates is to help position the individual peptides into a conformation that is favorable for insertion into the target membrane. dntb.gov.uaresearchgate.net

Strategies for Modulating Binding Affinity and Selectivity Towards Target Membranes

Modulating the binding affinity and selectivity of Adepantin analogues for specific microbial membranes over host cells is a critical aspect of their design. researchgate.netdntb.gov.ua The primary strategies involve altering the peptide sequence and fusing it with other functional motifs.

The amino acid substitutions in Adepantin-1a not only broadened its spectrum but also modulated its binding properties. mdpi.com The initial interaction with bacterial membranes is driven by electrostatic attraction between the positively charged peptide residues (like lysine) and the negatively charged components of the microbial cell wall. nih.govsmolecule.comdntb.gov.ua Following this initial contact, the peptide aggregate or monomer reorients, allowing its hydrophobic residues to insert into the lipid bilayer's hydrophobic core, leading to membrane disruption. nih.govdntb.gov.uaresearchgate.net

Simulations have shown that both this compound and Adepantin-1a have a low binding affinity for neutral membranes, which are characteristic of eukaryotic cells, contributing to their selectivity. nih.gov A further strategy to enhance binding and multifunctionality involves creating hybrid peptides. For instance, Adepantin-1a was fused with a cell-penetrating peptide (CPP) sequence (RRWFRRRRRR). mdpi.comnih.gov This modification was shown in simulations to promote stronger binding to both anionic (bacterial) and neutral membranes, potentially affecting its mechanism of action and expanding its functional capabilities. nih.govdntb.gov.ua

Emerging Research Applications and Future Trajectories for Adepantin 1

Prospects for Adepantin-1 as a Novel Antimicrobial Therapeutic Agent

This compound, a synthetic antimicrobial peptide (AMP), has emerged as a significant candidate in the quest for new therapeutic agents to combat the growing threat of antibiotic-resistant bacteria. smolecule.com Designed through computational methods, this 23-amino-acid peptide is distinguished by its high glycine (B1666218) content and an amphipathic α-helical structure, which facilitates its interaction with bacterial membranes. smolecule.commdpi.com Its primary mechanism of action involves disrupting the integrity of bacterial membranes, leading to cell lysis. smolecule.com

A key attribute of this compound is its high selectivity and potent activity against Gram-negative bacteria, such as Escherichia coli. smolecule.comacs.org Research has demonstrated its efficacy with Minimum Inhibitory Concentration (MIC) values typically ranging from 2 to 4 μM against E. coli. nih.govmdpi.com In contrast, its effectiveness against the Gram-positive bacterium Staphylococcus aureus is significantly lower, with an MIC value exceeding 128 μM. nih.govmdpi.com This selectivity is a crucial feature, as it minimizes harm to other types of cells. The peptide exhibits low hemolytic activity, indicating a reduced toxicity towards human red blood cells and suggesting a favorable safety profile for potential therapeutic applications. smolecule.comacs.org This selectivity is quantified by a therapeutic index (TI) greater than 200, which is significantly higher than many naturally occurring AMPs. acs.orgscispace.com

The development of this compound was guided by the AMP-Designer algorithm, which aimed to optimize its structure for high selectivity. acs.orgresearchgate.net This computational approach has resulted in a peptide that is less than 50% identical to any known AMP, positioning this compound as a potential first in a new class of glycine-rich helical AMPs for medical use against Gram-negative pathogens. mdpi.comacs.org

BacteriumTypeMIC Value (µM)
Escherichia coliGram-negative2-4
Pseudomonas aeruginosaGram-negative16
Staphylococcus aureusGram-positive>128
B. globigiiGram-positive>100
B. anthracisGram-positive>100

This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacteria, highlighting its potent activity against Gram-negative strains and weaker effect on Gram-positive bacteria. nih.govmdpi.com

Investigation of this compound in Biofilm Eradication and Prevention Strategies

Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics and pose a significant challenge in clinical and industrial settings. nih.govmdpi.com Antimicrobial peptides like this compound are being investigated for their potential to both prevent the formation of biofilms and eradicate established ones. smolecule.comresearchgate.net The mechanisms by which AMPs combat biofilms are multifaceted and can include disrupting the bacterial membrane, interfering with cell signaling, and degrading the biofilm matrix. mdpi.com

While direct studies on this compound's specific efficacy against biofilms are emerging, the general properties of AMPs suggest its potential in this area. smolecule.comnih.gov The ability of this compound to disrupt bacterial membranes is a key factor that could inhibit the initial attachment of bacteria to surfaces, a critical step in biofilm formation. smolecule.com Furthermore, its potential to be used as a coating for medical devices and implants presents a promising strategy to prevent biofilm-related infections. smolecule.com Research on other AMPs has shown that they can be effective at sublethal concentrations in preventing biofilm formation and can also work to disperse mature biofilms. researchgate.netunil.ch The investigation into this compound's role in these applications is a growing area of research. smolecule.com

Exploration of this compound's Efficacy in Agricultural Antimicrobial Applications

The application of antimicrobial peptides extends beyond human medicine into agriculture, where they are being explored as biopesticides to protect crops from bacterial pathogens. smolecule.comnih.gov The potent activity of this compound against Gram-negative bacteria makes it a candidate for controlling plant diseases caused by such pathogens. smolecule.com The use of AMPs in agriculture offers a potential alternative to conventional chemical pesticides, which can have environmental drawbacks. nih.govusda.gov

The development of AMPs for agricultural use faces challenges such as cost, stability in the field, and bioavailability. nih.gov However, the unique mechanism of action of peptides like this compound, which targets the fundamental structure of bacterial membranes, makes it less likely for resistance to develop compared to traditional antibiotics. nih.gov This makes them an attractive option for sustainable agriculture. Further research is needed to evaluate the effectiveness and feasibility of using this compound and other AMPs in real-world agricultural settings. smolecule.com

Unresolved Scientific Questions and Future Research Avenues for this compound

Despite the promising attributes of this compound, several scientific questions remain unanswered, paving the way for future research. mdpi.com A deeper understanding of its mechanisms and the principles governing its activity will be crucial for its development as a therapeutic agent and for the design of next-generation analogues. nih.gov

Deeper Elucidation of Sub-Molecular Interaction Mechanisms

The primary mechanism of this compound is understood to be the disruption of bacterial membranes. smolecule.com This process begins with electrostatic interactions between the positively charged peptide and the negatively charged components of the bacterial membrane. smolecule.commdpi.com Following this initial binding, the peptide undergoes conformational changes, inserting into the lipid bilayer and forming pores that lead to cell death. smolecule.comresearchgate.net Molecular dynamics simulations have shown that this compound has a strong tendency to form clusters, which may enhance its ability to penetrate membranes. researchgate.netresearchgate.net These simulations also reveal a three-step interaction mechanism with anionic bilayers: electrostatic binding, adaptation to the bilayer, and hydrophobic insertion. nih.govmdpi.com

However, the precise molecular details of these interactions, particularly how the peptide's aggregation state influences its activity and selectivity, are still being investigated. researchgate.netresearchgate.net While simulations have provided valuable insights, they have not fully captured the final steps of the action mechanism, such as complete pore formation. mdpi.com Further research is needed to clarify the differences in interaction with Gram-positive versus Gram-negative membranes at a sub-molecular level to fully explain its observed selectivity. mdpi.com

Exploration of Non-Membrane Related Modes of Action

While membrane disruption is the primary recognized mode of action for many antimicrobial peptides, some can also affect intracellular processes such as nucleic acid or protein synthesis. nih.gov The possibility of this compound having secondary, non-membrane-related targets within the bacterial cell is an area that remains largely unexplored. Investigating whether this compound can translocate across the bacterial membrane and interact with internal components could reveal additional mechanisms contributing to its antimicrobial efficacy.

Advanced Design Principles for Next-Generation Adepantin Analogues with Tuned Properties

The successful design of this compound has opened the door for the creation of next-generation analogues with enhanced or modified properties. nih.gov Building on the principles used to create this compound, researchers are exploring modifications to broaden its spectrum of activity. For example, an analogue named Adepantin-1a was developed to exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com This was achieved through specific amino acid substitutions. mdpi.com

Future design efforts could focus on several key areas:

Tuning Aggregation: Simulation results suggest that optimal, rather than maximal, aggregation may lead to higher potency. nih.govresearchgate.net Designing analogues with controlled aggregation tendencies could enhance their effectiveness.

Improving Selectivity and Potency: By further refining the amino acid sequence based on computational models and experimental data, it may be possible to create analogues with even higher therapeutic indices. acs.org

Broadening or Narrowing the Spectrum: Depending on the intended application, analogues could be designed to target a wider range of bacteria or to be highly specific to a particular pathogen. nih.govmdpi.com

Incorporating Cell-Penetrating Peptides: Fusing Adepantin analogues with cell-penetrating peptides could enhance their ability to enter bacterial cells and potentially target intracellular components, leading to multifunctional peptides. nih.gov

The continued development of computational design algorithms, coupled with experimental validation, will be instrumental in creating novel Adepantin analogues with tailored properties for specific therapeutic and agricultural applications. researchgate.netunist.hr

Q & A

Q. How can researchers optimize supplementary materials for studies on this compound?

  • Methodological Answer : Include raw spectral data, synthetic routes for derivatives, and extended statistical analyses. Label files descriptively (e.g., “Supplementary_Table_1_Adepantin1_IC50”). Use machine-readable formats (e.g., .csv for datasets). Reference supplementary materials in the main text to justify claims (e.g., “See Supplementary Figure S3 for stability assay results”) .

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